双-(3,4,5-三甲氧基苯基)-1,3-二噁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

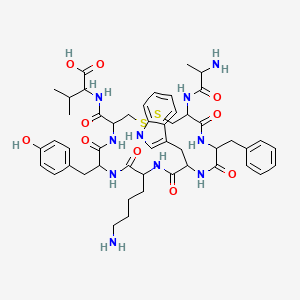

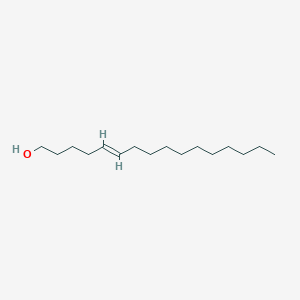

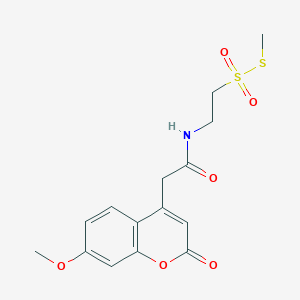

“Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane” likely contains two 3,4,5-trimethoxyphenyl groups attached to a 1,3-dioxolane ring. The 3,4,5-trimethoxyphenyl group is a common pharmacophore found in numerous potent agents exhibiting diverse bioactivity effects .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or other types of organic reactions .Molecular Structure Analysis

The compound likely has a complex structure due to the presence of two 3,4,5-trimethoxyphenyl groups and a 1,3-dioxolane ring. The 3,4,5-trimethoxyphenyl group is a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .科学研究应用

合成和化学性质

双-(3,4,5-三甲氧基苯基)-1,3-二噁烷及其相关化合物因其合成和独特的化学性质而受到研究。一项研究描述了涉及 1,3-二噁烷的杂环碳正离子体系的合成,突出了其在形成复杂化学结构中的潜力 (Mezheritskaya,Matskovskaya,和 Dorofeenko,1977 年)。另一项研究讨论了使用 1,3-二噁烷合成多元醇链,展示了其在创建复杂有机分子中的用途 (Rychnovsky,Fryszman,和 Khire,1999 年)。

催化和配体形成

1,3-二噁烷衍生物还被探索用于催化和作为不对称反应的配体。一项研究详细介绍了从 1,3-二噁烷合成光学活性羟基二膦,适用于不对称催化 (Börner,Holz,Kless,Heller,和 Berens,1994 年)。

光致发光和材料科学

在材料科学领域,研究了 1,3-二噁烷衍生物的光致发光特性。对带有 3,4,5-三甲氧基苯基-1,3-二噁烷单元的节段化低聚对苯撑乙烯共聚物的研究证明了独特荧光特性,与先进材料应用相关 (Sierra 和 Lahti,2004 年)。

手性和药物潜力

1,3-二噁烷衍生物的手性也引起了药物研究的关注。一项研究介绍了二噁烷系列中新型手性二胺的合成,这可能对药物开发和合成产生影响 (Shainyan,Nindakova,Ustinov,Chipanina,和 Sherstyannikova,2002 年)。

未来方向

属性

IUPAC Name |

(2R,4R)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAYHYGJMLZLCE-GHTZIAJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2CO[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane impact the formation of Long-Term Potentiation (LTP) in the hippocampus?

A1: Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane, specifically the trans isomer (trans-BTD), acts as a potent antagonist of the PAF receptor. In rat hippocampal slices, trans-BTD at concentrations of 8-16 μM effectively blocked the formation of LTP in the CA1 region. [] This effect is attributed to the compound's ability to competitively bind to PAF receptors and inhibit the binding of endogenous PAF. The study suggests that PAF receptor activation might be involved in the later stages of LTP, potentially by influencing intracellular calcium levels crucial for synaptic plasticity. []

Q2: What evidence suggests that the observed effects on LTP are specifically due to Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane's interaction with PAF receptors?

A2: Several lines of evidence support the specificity of trans-BTD's action on PAF receptors in the context of LTP:

- Stereoisomer Specificity: The study demonstrated that the cis isomer of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane (cis-BTD), which possesses significantly lower affinity for PAF receptors, did not affect LTP formation even at the same concentrations that trans-BTD effectively blocked it. [] This highlights the importance of the specific stereochemistry for PAF receptor binding and its downstream effects on LTP.

- Reversal by PAF Agonist: The LTP-blocking effect of trans-BTD was partially reversed when co-applied with carbamyl-PAF, a non-metabolizable PAF receptor agonist. [] This further supports the notion that trans-BTD exerts its effect by antagonizing the PAF receptor.

- Lack of Effect on Other Physiological Parameters: Importantly, trans-BTD did not alter other physiological measures relevant to synaptic transmission, such as paired-pulse facilitation, responses during LTP-inducing stimuli, NMDA receptor-mediated responses, or early-phase LTP. [] This suggests that trans-BTD does not interfere with general synaptic function or the early stages of LTP induction, but rather specifically targets a later stage likely involving PAF receptor activation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。